N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide
Description
N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide is a complex organic compound featuring a piperidine and azocane ring structure
Properties
IUPAC Name |
N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O2/c1-23-15-10-21(11-16-23,25-13-7-4-8-14-25)18-22-19(26)17-24-12-6-3-2-5-9-20(24)27/h2-18H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRPHCHBGAUODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)CN2CCCCCCC2=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-methyl-4-piperidin-1-ylpiperidine. This can be achieved through the reaction of 1-methylpiperidine with 4-piperidone under reductive amination conditions.
Azocane Ring Formation: The azocane ring is synthesized separately, often starting from a suitable diacid or diamine precursor, followed by cyclization under high-temperature conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the azocane derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azocane ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, potentially serving as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
